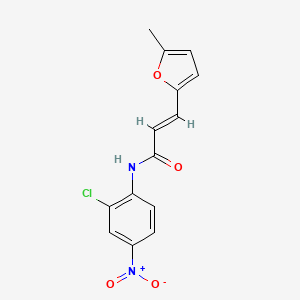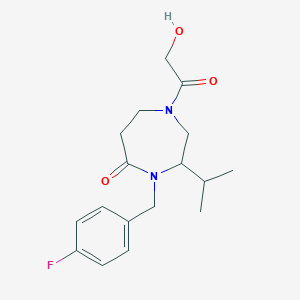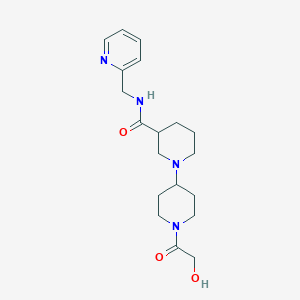
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CNF and is characterized by its ability to selectively inhibit the activity of cysteine proteases.
Mécanisme D'action
CNF selectively inhibits cysteine proteases by irreversibly modifying the active site of the enzyme. The acrylamide moiety of CNF reacts with the thiol group of the catalytic cysteine residue in the active site of the enzyme, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning, leading to inhibition of its activity.
Biochemical and Physiological Effects:
CNF has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by CNF has been shown to induce apoptosis in cancer cells. CNF has also been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, CNF has been shown to have antiviral activity against HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of CNF is its ability to selectively inhibit cysteine proteases, making it a valuable tool in the study of these enzymes. However, CNF has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, CNF is a potent inhibitor, which can lead to toxicity in cells and animals at high concentrations.
Orientations Futures
There are several future directions for the use of CNF in scientific research. One area of interest is the development of CNF-based therapies for diseases such as cancer and inflammatory diseases. Another area of interest is the study of the role of cysteine proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of CNF-based antiviral therapies. Further research is needed to fully understand the potential of CNF in these areas.
Méthodes De Synthèse
CNF can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of acetic acid. The resulting intermediate is then reacted with acryloyl chloride to yield the final product, CNF. This synthesis method has been optimized to yield high purity CNF with a yield of up to 80%.
Applications De Recherche Scientifique
CNF has been extensively used as a research tool in the field of biochemistry and molecular biology. Its ability to selectively inhibit cysteine proteases has made it a valuable tool in the study of these enzymes. CNF has been used to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, and inflammation. It has also been used to study the function of cysteine proteases in diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-13-6-3-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFXYYAJXMUDKL-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)


![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)